molecular formula C7H10BrNO3 B12906543 Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 68843-65-2

Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B12906543
CAS No.: 68843-65-2
M. Wt: 236.06 g/mol
InChI Key: LNXBICUEKXPBTI-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate typically involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and water under open-air conditions. This reaction yields 3,5-disubstituted isoxazole with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the isoxazole compound.

Scientific Research Applications

Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocyclic compounds with potential biological activity.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(chloromethyl)-4,5-dihydroisoxazole-3-carboxylate
  • Ethyl 5-(iodomethyl)-4,5-dihydroisoxazole-3-carboxylate
  • Ethyl 5-(methyl)-4,5-dihydroisoxazole-3-carboxylate

Uniqueness

Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological studies.

Properties

IUPAC Name

ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXBICUEKXPBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576364
Record name Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68843-65-2
Record name 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-4,5-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68843-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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